Tilarginine hydrochloride
Overview
Description
Tilarginine hydrochloride is a chemical compound with the molecular formula C₇H₁₇ClN₄O₂. It is a derivative of arginine, an amino acid, and is known for its role as a nitric oxide synthase inhibitor. This compound has been investigated for various scientific and medical applications, particularly in the fields of cardiovascular research and metabolic disorders .
Mechanism of Action
Target of Action
Tilarginine is a non-selective inhibitor of nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a potent endogenous vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .
Mode of Action
As a non-selective inhibitor of NOS, tilarginine hydrochloride inhibits the production of NO by blocking the conversion of L-arginine to NO . This results in a decrease in the concentration of NO, which can have various effects depending on the physiological context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the L-arginine to NO pathway . By inhibiting NOS, this compound prevents the conversion of L-arginine to NO, thereby reducing the levels of NO. This can affect various downstream effects, such as vasodilation, immune response, and nervous system function, all of which are influenced by NO levels .
Pharmacokinetics
It is known that the bioavailability of orally administered l-arginine, the precursor of no, is around 20%
Biochemical Analysis
Biochemical Properties
Tilarginine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS). This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, where this compound acts as an inhibitor, reducing the production of nitric oxide . This interaction is crucial in regulating blood flow and vascular tone. Additionally, this compound interacts with other biomolecules involved in the arginine metabolism pathway, such as arginase and arginine decarboxylase .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the nitric oxide signaling pathway by inhibiting nitric oxide synthase, leading to reduced nitric oxide production . This inhibition can impact vascular smooth muscle cells, endothelial cells, and immune cells, altering their function and behavior. Furthermore, this compound can influence gene expression related to nitric oxide production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, this compound prevents the conversion of L-arginine to nitric oxide and citrulline . This inhibition reduces the availability of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, this compound may affect other enzymes in the arginine metabolism pathway, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of alternative pathways for nitric oxide production or compensatory mechanisms to maintain cellular homeostasis. These temporal effects are essential to consider when evaluating the efficacy and safety of this compound in experimental and clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits nitric oxide synthase, leading to reduced nitric oxide production and its associated physiological effects . At higher doses, this compound may exhibit toxic or adverse effects, such as impaired vascular function, altered immune responses, and potential organ damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to arginine metabolism. It interacts with enzymes such as arginase, nitric oxide synthase, and arginine decarboxylase, influencing the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . These interactions can affect metabolic flux and metabolite levels, impacting various physiological processes, including vascular function, immune response, and cellular growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by cationic amino acid transporters (CATs) and system y+L amino acid transporters . These transporters facilitate the uptake and release of this compound, influencing its localization and accumulation within cells. The distribution of this compound can affect its bioavailability and therapeutic efficacy in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in arginine metabolism and nitric oxide production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilarginine hydrochloride can be synthesized through a multi-step process involving the methylation of arginine. The general synthetic route includes the protection of the amino and carboxyl groups of arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tilarginine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: Substitution reactions can occur at the amino or guanidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield methylated arginine derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Investigated for its role in modulating nitric oxide levels in biological systems.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, obesity, and type 2 diabetes.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development .
Comparison with Similar Compounds
Similar Compounds
L-arginine: A naturally occurring amino acid that serves as a precursor to nitric oxide.
L-NMMA (L-NG-monomethyl arginine): Another nitric oxide synthase inhibitor with similar properties to tilarginine hydrochloride
Uniqueness
This compound is unique in its specific inhibition of nitric oxide synthase, making it a valuable tool in research focused on nitric oxide-related pathways. Its ability to modulate nitric oxide levels with high specificity distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166117 | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156706-47-7 | |
Record name | 546C88 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilarginine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILARGININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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